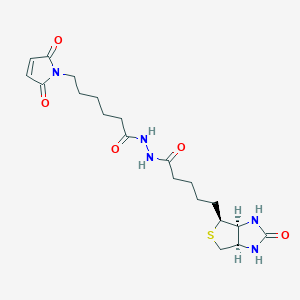

Biotin-maleimide

Descripción

Propiedades

IUPAC Name |

N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O5S/c26-15(7-2-1-5-11-25-17(28)9-10-18(25)29)23-24-16(27)8-4-3-6-14-19-13(12-31-14)21-20(30)22-19/h9-10,13-14,19H,1-8,11-12H2,(H,23,26)(H,24,27)(H2,21,22,30)/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPZWEFPQRDVHR-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NNC(=O)CCCCCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922208 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116919-18-7 | |

| Record name | N-Biotinoyl-N'-(maleimidohexanoyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116919187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[1-hydroxy-5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene]hexanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Researcher's Guide to Biotin-Maleimide: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Biotin-maleimide, a pivotal reagent in modern biochemical and pharmaceutical research. We will delve into its core applications, provide detailed experimental protocols, and present quantitative data to facilitate its effective use in the laboratory.

Core Principles of this compound Chemistry

This compound is a heterobifunctional crosslinker that combines the high specificity of the maleimide (B117702) group for sulfhydryl (thiol) groups with the robust and well-characterized biotin-avidin interaction.[1][2] This dual functionality makes it an invaluable tool for the selective labeling and subsequent detection or purification of biomolecules.

The Maleimide-Thiol Reaction: The maleimide group reacts specifically and efficiently with free sulfhydryl groups, typically found on cysteine residues of proteins and peptides.[3] This reaction, a Michael addition, forms a stable, covalent thioether bond.[1] The optimal pH for this reaction is between 6.5 and 7.5, ensuring high selectivity for thiols over other nucleophilic groups like amines.[3] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[3]

The Biotin-Avidin Interaction: Biotin (B1667282), also known as vitamin B7, exhibits an extraordinarily strong non-covalent interaction with the proteins avidin (B1170675) and streptavidin, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M.[4] This bond is one of the strongest known non-covalent interactions in nature and is resistant to extremes of pH, temperature, and denaturing agents, making it ideal for a wide array of biochemical assays.[5]

Key Applications in Research

The unique properties of this compound lend it to a multitude of applications in research and drug development:

-

Protein and Peptide Labeling: Site-specific labeling of proteins and peptides at cysteine residues allows for their detection, purification, and tracking in complex biological systems.[1] This is particularly useful when labeling near functional sites, as the specificity of the maleimide group can help preserve the biomolecule's activity.[1]

-

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic drug to an antibody.[3] The antibody targets a specific antigen on cancer cells, delivering the drug directly to the tumor site.

-

Pull-Down Assays: this compound is instrumental in pull-down assays to study protein-protein or protein-nucleic acid interactions. A "bait" protein is biotinylated and used to capture its interacting partners ("prey") from a cell lysate.[6] The entire complex can then be isolated using streptavidin-coated beads.

-

Fluorescence Microscopy: Biotinylated molecules can be visualized in fluorescence microscopy by using streptavidin conjugated to a fluorescent dye.[7] This provides a highly sensitive method for localizing proteins and other molecules within cells and tissues.[7]

-

Cell Surface Labeling: The selective labeling of cell surface proteins can be achieved using membrane-impermeable this compound reagents, allowing for the study of receptor trafficking and the cell surface proteome.[7]

Quantitative Data for Experimental Design

The efficiency of biotinylation with this compound is influenced by factors such as the molar ratio of the reagent to the target molecule, the concentration of the biomolecule, and the reaction conditions. The following tables provide a summary of typical quantitative data to guide experimental design.

Table 1: Recommended Molar Ratios for Antibody Biotinylation [8]

| Antibody Concentration | Recommended Molar Excess of Biotin-PEG4-Maleimide to Antibody |

| 1 mg/mL | 20-30 fold |

| 5 mg/mL | 10-20 fold |

| 10 mg/mL | 10-15 fold |

Table 2: Typical Biotinylation Efficiency and Antibody Recovery [8]

| Parameter | Typical Value |

| Degree of Labeling (Biotin/Antibody) | 2-6 |

| Antibody Recovery | >85% |

Detailed Experimental Protocols

Protocol for Labeling Proteins with this compound

This protocol provides a general procedure for the biotinylation of a protein containing free cysteine residues.

Materials:

-

Protein solution (1-10 mg/mL in a sulfhydryl-free buffer, pH 6.5-7.5, e.g., PBS)

-

This compound (e.g., Biotin-PEG4-Maleimide)

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP), if necessary

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation:

-

If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[9]

-

Remove the reducing agent using a desalting column or dialysis, exchanging the buffer to a sulfhydryl-free reaction buffer (pH 6.5-7.5).[9]

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[9]

-

-

Labeling Reaction:

-

Quenching the Reaction:

-

Purification:

-

Remove excess, unreacted this compound and the quenching reagent using a desalting column or dialysis.[9]

-

Protocol for Pull-Down Assay using a Biotinylated Bait Protein

This protocol outlines the steps for a pull-down assay to identify protein interactors.

Materials:

-

Biotinylated "bait" protein

-

Cell lysate containing "prey" proteins

-

Streptavidin-coated magnetic or agarose (B213101) beads

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Wash buffer

-

Elution buffer (e.g., high salt, low pH, or containing free biotin)

Procedure:

-

Bead Preparation:

-

Wash the streptavidin beads with lysis buffer to remove any preservatives.[10]

-

-

Binding of Bait Protein to Beads:

-

Incubate the biotinylated bait protein with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

-

Capture of Prey Proteins:

-

Washing:

-

Elution:

-

Elute the bound proteins from the beads using an appropriate elution buffer.[10]

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with specific antibodies. For identification of unknown interactors, mass spectrometry can be used.

-

Protocol for HABA Assay to Determine Degree of Biotinylation

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the amount of biotin incorporated into a protein.[4]

Materials:

-

Biotinylated protein sample (with free biotin removed)

-

HABA/Avidin solution

-

Spectrophotometer

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.[4]

-

Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[4]

-

Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized.[4]

-

Calculate Degree of Labeling: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the change in absorbance and the extinction coefficient of the HABA-avidin complex.[4]

Visualizing Workflows and Pathways

This compound Reaction Mechanism

Caption: The reaction mechanism of this compound with a protein's cysteine residue.

Experimental Workflow for Protein Biotinylation

Caption: A typical experimental workflow for labeling a protein with this compound.

Experimental Workflow for a Pull-Down Assay

Caption: The experimental workflow for a pull-down assay using a biotinylated bait protein.

References

- 1. nbinno.com [nbinno.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

chemical properties of Biotin-maleimide compounds

An In-depth Technical Guide to the Chemical Properties of Biotin-Maleimide Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, experimental applications, and technical considerations for using this compound compounds. These heterobifunctional crosslinkers are invaluable tools for the specific biotinylation of molecules, enabling a wide array of applications in diagnostics, proteomics, and drug delivery.

Core Chemical Properties

This compound compounds consist of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a maleimide (B117702) group for covalent conjugation to sulfhydryl groups, and often a spacer arm to enhance solubility and reduce steric hindrance.[1][2][3]

Reactivity and Specificity

The primary utility of this compound lies in the specific and efficient reaction of the maleimide group with thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides.[1][4]

-

Reaction Mechanism : The conjugation occurs via a Michael addition reaction, where the nucleophilic thiol group attacks one of the vinyl carbons of the maleimide ring.[1][5] This forms a stable, covalent thioether bond.[1][6]

-

pH Dependence : The reaction is highly pH-dependent. The optimal pH range for selective thiol conjugation is between 6.5 and 7.5.[6][7][8] Within this range, the thiol group is sufficiently nucleophilic to react efficiently while minimizing side reactions.[7] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines.[7][8]

-

Side Reactions :

-

Hydrolysis : At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid, which reduces conjugation yield.[7][9]

-

Reaction with Amines : At pH above 7.5, the maleimide group loses its specificity for thiols and can begin to react with primary amines, such as the side chain of lysine (B10760008) residues.[7][8]

-

Stability and Storage

Proper storage and handling are critical to maintain the reactivity of this compound reagents and the stability of the resulting conjugates.

-

Reagent Stability : Solid this compound powder should be stored at -20°C, desiccated, and protected from light.[3][5][10][11] Stock solutions should be prepared immediately before use in an anhydrous solvent like DMSO or DMF to prevent moisture-induced hydrolysis.[7][8] DMSO stock solutions are generally stable for up to one month when stored properly at -20°C.[8][12]

-

Conjugate Stability : The thioether bond formed is generally stable.[3] However, it can be susceptible to a retro-Michael reaction, particularly in environments with a high concentration of other thiols (e.g., glutathione (B108866) in vivo).[7][8] The stability of the linkage can be enhanced by the hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid form.[8][9]

Solubility

The solubility of this compound compounds is influenced by their structure, particularly the spacer arm.

-

Organic Solvents : Most this compound reagents are soluble in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5][10] A stock solution in DMSO at 10-20 mg/mL can typically be prepared.

-

Aqueous Solubility : this compound variants incorporating a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm exhibit increased water solubility.[2][6][13] This property helps prevent the aggregation of labeled proteins when stored in solution.[6][13]

Quantitative Data Summary

The following tables summarize key quantitative data for working with this compound compounds.

Table 1: Physicochemical Properties of a Representative this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N'-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}hexanehydrazide | [14] |

| CAS Number | 116919-18-7 | [15] |

| Molecular Formula | C₂₀H₂₉N₅O₅S | [15] |

| Molecular Weight | 451.54 g/mol | [15] |

| Appearance | White to off-white powder | [5] |

| Purity | Typically ≥95% |[5][14] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

|---|---|---|---|

| DMSO | 10-20 mg/mL | A clear, colorless solution is formed. Higher concentrations (up to 50 mg/mL) may require gentle heating. | [11] |

| DMF | Soluble | Anhydrous DMF is recommended for stock solutions. | [8][10] |

| Acetic Acid | 20 mg/mL | [15] |

| Water / PBS | Generally low; PEGylated versions are more soluble | Biotin-PEO-maleimide can be solubilized in PBS at pH 7.4 to prepare a 2 mM solution without organic solvents. |[6][12] |

Table 3: Recommended Reaction Conditions for Thiol Biotinylation

| Parameter | Recommended Value | Notes | Reference |

|---|---|---|---|

| pH | 6.5 - 7.5 | Optimal range for selective and efficient thiol conjugation. | [6][7][8] |

| Buffer | Phosphate, HEPES, or Tris (10-100 mM) | Buffer must be free of extraneous thiol compounds (e.g., DTT, β-mercaptoethanol). | [7][10][16] |

| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | A starting point; may require optimization based on protein concentration and number of free thiols. | [7][13][17] |

| Temperature | Room Temperature (or 4°C) | Most conjugations are performed at room temperature. | [10][18] |

| Incubation Time | 30 min - 4 hours (or overnight at 4°C) | Reaction with small molecule thiols is often faster. |[5][10][18] |

Table 4: Effect of pH on Maleimide Reactivity and Stability

| pH Range | Reaction Rate with Thiols | Hydrolysis Rate | Risk of Amine Reaction | Recommendation | Reference |

|---|---|---|---|---|---|

| < 6.5 | Slow | Very Low | Negligible | Suboptimal; reaction is slow due to protonation of the thiol. | [7] |

| 6.5 - 7.5 | Optimal | Low | Minimal | Recommended range for selective and efficient thiol conjugation. | [7][8] |

| > 7.5 | Fast | Significant | Becomes Competitive | Not recommended; increased risk of maleimide hydrolysis and loss of selectivity. | [7][8] |

| > 8.0 | Fast | Rapid | Significant | Hydrolysis becomes significantly faster; reactivity with amines is possible. |[7][17] |

Experimental Protocols

Protocol 1: Biotinylation of a Thiol-Containing Protein (e.g., IgG)

This protocol provides a general procedure for labeling proteins with free sulfhydryl groups.

-

Protein Preparation : a. Dissolve the protein to be labeled in a sulfhydryl-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[7][18] b. If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of a thiol-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[7][19] Note: If using DTT, it must be removed via a desalting column before adding the maleimide reagent.[7]

-

This compound Reagent Preparation : a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[8] b. Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[7][12]

-

Conjugation Reaction : a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[7] Add the reagent slowly with gentle mixing.[19] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7] Protect the reaction from light.[5][7]

-

Quenching Reaction (Optional but Recommended) : a. To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM.[5] b. Incubate for 15-30 minutes at room temperature.[5]

-

Purification of the Conjugate : a. Remove excess, unreacted this compound and quenching reagent using size-exclusion chromatography (e.g., a Sephadex G-25 desalting column), dialysis, or spin filtration.[5][7][18] b. Collect the protein-containing fractions. The biotinylated protein is now ready for downstream applications or storage. For long-term storage, store at >0.5 mg/mL at 4°C or, with 50% glycerol, at -20°C.[16][20]

Protocol 2: Quantifying Maleimide Hydrolysis via UV-Vis Spectrophotometry

This protocol allows for the measurement of the rate of maleimide ring hydrolysis by monitoring the decrease in absorbance around 300 nm.[7]

-

Materials :

-

This compound compound

-

Anhydrous DMSO or DMF

-

Reaction buffers at various pH values (e.g., pH 6.5, 7.5, 8.5)

-

UV-Vis spectrophotometer and cuvettes

-

-

Procedure : a. Prepare a concentrated stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO.[7] b. Dilute the stock solution into the different pH buffers to a final concentration suitable for UV-Vis analysis (e.g., 0.1-0.5 mM). c. Immediately measure the absorbance at the characteristic wavelength for the maleimide group (~300 nm).[7] d. Monitor the decrease in absorbance at this wavelength over time at a constant temperature. e. The rate of decrease in absorbance corresponds directly to the rate of maleimide hydrolysis at that specific pH.

Visualizations: Workflows and Mechanisms

Reaction Mechanism

Caption: Michael addition reaction of this compound with a thiol.

Experimental Workflow for Protein Biotinylation

Caption: General experimental workflow for protein biotinylation.

Troubleshooting Logic for Low Conjugation Yield

Caption: Troubleshooting workflow for low biotinylation efficiency.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. interchim.fr [interchim.fr]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Biotin Labeling Reagent Biotin-PE-maleimide | CAS 374592-99-1 Dojindo [dojindo.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. This compound | CAS#:116919-18-7 | Chemsrc [chemsrc.com]

- 15. 生物素-马来酰亚胺 ≥95% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 16. biotium.com [biotium.com]

- 17. interchim.fr [interchim.fr]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. benchchem.com [benchchem.com]

- 20. docs.aatbio.com [docs.aatbio.com]

Biotin-Maleimide Spacer Arm: A Technical Guide to Function and Importance in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the spacer arm in biotin-maleimide linker technology. This compound reagents are indispensable tools for the precise and stable labeling of biomolecules, underpinning advancements in drug delivery, diagnostics, and proteomics.[1][2] The unique architecture of these reagents, comprising a biotin (B1667282) moiety for high-affinity detection, a maleimide (B117702) group for specific thiol conjugation, and a central spacer arm, allows for the controlled engineering of biomolecular interactions.[1] This document details the core chemistry, the multifaceted functions of the spacer arm, and practical experimental guidance for leveraging these powerful reagents in research and development.

The Core Chemistry: Maleimide-Thiol Conjugation

This compound reagents are heterobifunctional linkers designed to covalently attach biotin to molecules containing sulfhydryl (thiol) groups (-SH).[3] The technology's precision stems from the specific and efficient reaction between the maleimide functional group and a thiol, typically found on the side chain of cysteine residues within proteins and peptides.[4]

The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks one of the electrophilic double-bonded carbons of the maleimide ring.[4] This forms a stable, covalent thioether bond under mild physiological conditions, ensuring that the structural integrity and biological activity of the target molecule are preserved.[4][] The optimal pH for this reaction is between 6.5 and 7.5.[6][7] Below this range, the reaction rate is significantly reduced, while at a pH above 7.5, the maleimide group becomes susceptible to hydrolysis and can exhibit off-target reactivity with primary amines, such as lysine (B10760008) residues.[6][7]

Figure 1: Reaction scheme for the conjugation of a this compound reagent to a protein thiol group.

The Crucial Role of the Spacer Arm

The spacer arm is the structural component that connects the biotin moiety to the maleimide reactive group. Its length, composition, and flexibility are not trivial features; they are critical design elements that dictate the performance and utility of the biotinylation reagent in various applications.

The primary and most critical function of the spacer arm is to mitigate steric hindrance.[8] The biotin-binding pocket of avidin (B1170675) and streptavidin proteins is located approximately 9 Å below the protein surface.[9] When biotin is conjugated directly to a large biomolecule, such as an antibody, the bulk of the target molecule can physically obstruct the binding pocket, preventing or weakening the biotin-avidin interaction.[10]

A spacer arm extends the biotin moiety away from the surface of the conjugated molecule, acting as a flexible tether.[10] This increased distance ensures that the biotin is fully accessible to the binding sites of avidin or streptavidin, leading to enhanced detection sensitivity and more efficient capture in affinity purification systems.[8][9] The necessity of a spacer becomes more pronounced when working with large proteins or complex molecular assemblies.[10]

Figure 2: A spacer arm overcomes steric hindrance, enabling streptavidin to bind the conjugated biotin.

The chemical nature of the spacer arm significantly influences the physicochemical properties of the biotinylation reagent and the final conjugate. While simple alkyl chains are common, spacers incorporating polyethylene (B3416737) glycol (PEG) units offer distinct advantages.

-

Enhanced Hydrophilicity: PEG is a highly hydrophilic, non-immunogenic, and biologically inert polymer.[11] Incorporating PEG chains into the spacer arm increases the water solubility of the this compound reagent and, more importantly, of the resulting biotinylated protein.[7][11]

-

Prevention of Aggregation: The enhanced solubility conferred by PEG spacers helps to prevent the aggregation of labeled proteins, which can be a problem during storage or in complex biological media.[7]

-

Reduced Nonspecific Binding: PEG spacers can reduce the nonspecific binding of the conjugated protein to surfaces or other biomolecules, improving the signal-to-noise ratio in assays like ELISA and Western blotting.[2][12]

Spacer arms are available in various lengths, allowing researchers to optimize their experimental design.[13]

-

Short Spacers (<10 Å): Suitable for intramolecular cross-linking studies or when proximity is a desired factor.

-

Long Spacers (>30 Å): Ideal for intermolecular cross-linking, capturing large protein complexes, or when maximum separation is needed to overcome significant steric hindrance.[13]

High-quality this compound reagents often feature discrete-length PEG spacers (e.g., PEG4, PEG11), which are homogeneous compounds of a defined molecular weight and length.[7] This provides precision and reproducibility in bioconjugation applications, in contrast to traditional PEG reagents which are often heterogeneous mixtures.[7]

Data Presentation: Properties of this compound Reagents

The selection of a this compound reagent depends on the specific requirements of the application, such as the size of the target molecule and the desired physicochemical properties of the conjugate.

Table 1: Comparison of Common this compound Spacer Arms

| Spacer Arm Type | Example Reagent | Spacer Arm Length (Å) | Key Features & Applications |

|---|---|---|---|

| Short Alkyl Chain | Biotin-C2-Maleimide | ~13.5 | Minimal spacer for applications where steric hindrance is not a major concern. |

| Long Alkyl Chain | Biotin-X-Maleimide (AC6) | ~20.3 | Standard "long arm" spacer reduces steric hindrance for most protein applications.[3][8] |

| Short PEG Chain | Biotin-PEG4-Maleimide | ~29.1 | Enhances water solubility and reduces aggregation; provides good separation.[11][14] |

| Long PEG Chain | Biotin-PEG11-Maleimide | ~55.0 | Offers maximum separation and hydrophilicity for large proteins or complex systems.[7][11] |

Table 2: Key Parameters for this compound Conjugation Reactions

| Parameter | Recommended Condition | Rationale / Notes |

|---|---|---|

| pH | 6.5 - 7.5 | Optimal for specific reaction of maleimide with thiols.[6][7] Higher pH (>7.5) can lead to maleimide hydrolysis and reaction with amines.[7] |

| Temperature | Room Temperature (or 4°C) | Reaction proceeds efficiently at room temperature. Incubation at 4°C overnight can be used for sensitive proteins.[6] |

| Reagent:Protein Molar Ratio | 10:1 to 20:1 | A good starting point for efficient labeling.[6] May need to be optimized based on protein concentration and number of available thiols. |

| Reaction Buffer | Thiol-free (e.g., PBS, HEPES) | Buffers containing thiols (e.g., DTT, 2-Mercaptoethanol) will compete with the target molecule and must be removed prior to conjugation.[6][7] |

| Solvent for Reagent | Anhydrous DMSO or DMF | This compound reagents are typically dissolved in an organic solvent to prepare a stock solution before adding to the aqueous protein solution.[6] |

| Reaction Time | 1 - 2 hours (or overnight at 4°C) | Sufficient time for the conjugation to proceed to completion.[6][15] |

| Quenching | Addition of a small molecule thiol | Excess maleimide reagent can be quenched by adding free cysteine or 2-mercaptoethanol (B42355) to prevent non-specific labeling of other molecules.[6] |

Detailed Experimental Protocol: Protein Biotinylation

This section provides a generalized protocol for the biotinylation of a protein containing cysteine residues using a this compound reagent.

-

Buffer Exchange: Ensure the protein is in a thiol-free buffer at a pH between 6.5 and 7.5 (e.g., Phosphate-Buffered Saline - PBS).[6] The protein concentration should ideally be between 1-10 mg/mL.[6][16]

-

Reduction of Disulfides (Optional): If the target cysteine residues are involved in disulfide bonds, they must be reduced.

-

Add a 10- to 50-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[16] TCEP is often preferred as it does not contain a free thiol and does not need to be removed before adding the maleimide reagent.[6]

-

Alternatively, use DTT (Dithiothreitol). If DTT is used, it must be completely removed before adding the this compound.

-

Incubate the reduction reaction for 30-60 minutes at room temperature.[6][16]

-

-

Removal of Reducing Agent (if DTT was used): Use a desalting column (e.g., Sephadex G-25) or dialysis to exchange the reduced protein into a fresh, degassed reaction buffer.[16]

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.[16]

-

Initiate Conjugation: Add a 10- to 20-fold molar excess of the dissolved this compound reagent to the protein solution while gently mixing.[6][16] Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture remains below 10% to avoid protein denaturation.[6]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

-

Quench Reaction: Stop the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to scavenge any unreacted maleimide reagent.[6]

-

Purify the Conjugate: Remove excess, non-reacted this compound reagent and quenching agent using a desalting column, dialysis, or spin filtration.[7][15]

-

Determine Labeling Efficiency: The degree of labeling (DOL), which is the average number of biotin molecules per protein, can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[7] This colorimetric assay relies on the displacement of HABA from avidin by biotin, causing a measurable decrease in absorbance at 500 nm.

Figure 3: Standard experimental workflow for protein biotinylation using a this compound reagent.

Applications in Drug Development and Research

The ability to create stable, specific, and highly functional biotinylated molecules is fundamental to many modern biological applications.

-

Antibody-Drug Conjugates (ADCs): The maleimide-thiol linkage is a cornerstone of ADC development, used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][] The stability of the thioether bond is critical for ensuring the drug remains attached to the antibody in circulation.[17]

-

Immunoassays: In techniques like ELISA and Western blotting, biotinylated antibodies with PEG linkers improve signal detection and reduce non-specific binding.[2]

-

Protein Purification: Biotin-tagged proteins can be efficiently purified from complex mixtures using affinity chromatography with immobilized avidin or streptavidin.[2]

-

Targeted Drug Delivery: Biotin-PEG conjugates can be used to target drugs to cells that overexpress biotin receptors, a strategy explored in cancer therapy.[2]

-

Proteomics and PROTACs: Biotin-PEG linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation and in chemical proteomics to identify small molecule-protein interactions.[2][18]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. nbinno.com [nbinno.com]

- 11. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. interchim.fr [interchim.fr]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. benchchem.com [benchchem.com]

- 17. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

A Technical Guide to Water-Soluble Biotin-Maleimide for Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water-soluble Biotin-maleimide is a powerful bifunctional reagent that has become an indispensable tool in modern biological research and drug development. This guide provides an in-depth overview of its core principles, applications, and detailed methodologies. At its heart, this reagent combines the high specificity of the biotin-avidin interaction with the selective reactivity of the maleimide (B117702) group towards sulfhydryl moieties. The incorporation of a hydrophilic spacer, typically polyethylene (B3416737) glycol (PEG), confers water solubility, crucial for applications in physiological environments.

The maleimide group reacts specifically with the thiol group of cysteine residues in proteins and peptides through a Michael addition reaction, forming a stable thioether bond.[1][2] This reaction is most efficient at a pH range of 6.5-7.5.[3][4] Above this range, the maleimide group's reactivity towards primary amines increases, and it becomes more susceptible to hydrolysis.[3][5] The biotin (B1667282) moiety, a water-soluble vitamin, exhibits an extraordinarily strong and specific non-covalent interaction with avidin (B1170675) and streptavidin proteins, which is exploited for the detection, purification, and immobilization of biotinylated molecules.[6][7]

Physicochemical Properties and Data

The physicochemical properties of water-soluble this compound reagents are critical for their successful application. The length of the PEG spacer not only influences water solubility but can also affect the accessibility of the biotin tag for binding to avidin or streptavidin. While extensive comparative quantitative data is not always readily available in a single source, the following tables summarize key parameters based on manufacturer's information and scientific literature.

Table 1: Solubility of Water-Soluble this compound Reagents

| Compound | Spacer Arm | Molecular Weight ( g/mol ) | Solubility | Reference |

| Biotin-PE-maleimide | Piperazine-ethyl | 435.54 | Soluble to 2 mM in PBS (pH 7.4) | [6] |

| Maleimide-PEG2-Biotin | PEG2 | 525.62 | Readily soluble in water | [8] |

| Biotin-PEG3-Maleimide | PEG3 | - | Water-soluble | [4] |

| Maleimide-PEG11-Biotin | PEG11 | - | Readily soluble in water or organic solvents | [5] |

| Biotin-PEG-Maleimide | - | - | Soluble in water | [9] |

Note: For many this compound reagents, it is recommended to first prepare a stock solution in a dry, water-miscible organic solvent like DMSO or DMF before diluting into an aqueous buffer to avoid hydrolysis.[5]

Table 2: Reactivity and Stability of the Maleimide Group

| Parameter | Condition | Observation | Reference |

| Optimal pH for Thiol Reaction | pH 6.5 - 7.5 | Highly specific reaction with sulfhydryl groups. | [3][4] |

| Reactivity with Amines | pH > 7.5 | Increased reactivity with primary amines (e.g., lysine (B10760008) residues). | [3][5] |

| Hydrolysis Rate | pH 7-9 | Proportional to hydroxide (B78521) ion concentration. | [10] |

| Hydrolysis Product | Aqueous conditions | Forms an unreactive maleamic acid. | [10] |

| Stability of Thioether Bond | Physiological conditions | Generally stable, but can undergo retro-Michael reaction. | [11] |

| Second-order rate constant (k₂) for Cysteine-Maleimide reaction | - | ~10² M⁻¹s⁻¹ | [7] |

Key Biological Applications and Experimental Protocols

Water-soluble this compound reagents are versatile tools with a wide range of applications in molecular and cellular biology, as well as in the development of therapeutics and diagnostics.

Protein and Peptide Labeling

The most fundamental application is the specific biotinylation of proteins and peptides at cysteine residues. This allows for their subsequent detection, purification, or immobilization.

-

Protein Preparation:

-

Dissolve the protein in a sulfhydryl-free buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline - PBS).

-

If the protein contains disulfide bonds that need to be labeled, reduce them using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column if it contains thiols (e.g., DTT).

-

-

This compound Reagent Preparation:

-

Immediately before use, dissolve the water-soluble this compound reagent in an anhydrous, water-miscible solvent such as DMSO to prepare a stock solution (e.g., 10 mM).[6]

-

-

Labeling Reaction:

-

Quenching the Reaction (Optional but Recommended):

-

Add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Cell Surface Labeling

This compound reagents can be used to label proteins on the surface of living cells that have exposed cysteine residues. This is a powerful technique for studying cell surface protein dynamics and interactions.

-

Cell Preparation:

-

Wash cells three times with ice-cold, degassed PBS to remove any contaminating proteins.

-

Resuspend the cells in ice-cold PBS to a concentration of 1-5 x 10⁷ cells/mL.

-

-

Labeling Reaction:

-

Prepare a fresh solution of water-soluble this compound in ice-cold PBS at a final concentration of 0.1-0.5 mM.

-

Add the this compound solution to the cell suspension.

-

Incubate on ice for 30 minutes with gentle agitation.

-

-

Quenching the Reaction:

-

Add a quenching buffer (e.g., PBS containing 5-10 mM L-cysteine or 1% BSA) to stop the reaction.

-

Incubate on ice for 10-15 minutes.

-

-

Washing:

-

Wash the cells three to four times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

-

-

Downstream Analysis:

-

The biotinylated cells can now be lysed for subsequent analysis, such as western blotting or affinity purification of the labeled proteins.

-

Pull-Down Assays for Protein-Protein Interaction Studies

This compound is instrumental in pull-down assays to identify protein interaction partners. A "bait" protein is biotinylated and used to "pull down" its interacting "prey" proteins from a cell lysate.

Caption: Workflow for identifying protein interaction partners using a this compound labeled bait protein.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

In chemical proteomics, this compound can be used as a component of activity-based probes (ABPs) to profile the activity of entire enzyme families in complex biological samples.[12] These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a biotin tag for enrichment.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Biotin Labeling Reagent Biotin-PE-maleimide | CAS 374592-99-1 Dojindo [dojindo.com]

- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Nanocs Biotin PEG Maleimide, 100mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

- 12. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Swiss Army Knife of Proteomics: An In-depth Technical Guide to Biotin-Maleimide Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, the precise and selective modification of proteins is paramount for elucidating their function, interactions, and regulation. Among the arsenal (B13267) of chemical tools available, Biotin-maleimide has emerged as a remarkably versatile and powerful reagent. Its utility stems from the highly specific and efficient reaction of the maleimide (B117702) group with sulfhydryl (thiol) groups of cysteine residues, creating a stable thioether bond.[1][2] This covalent linkage appends a biotin (B1667282) moiety, a small vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin, enabling robust detection and affinity-based purification of labeled proteins.[3][4][5]

This technical guide provides a comprehensive overview of the core applications of this compound in proteomics, offering detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their scientific investigations.

Core Principles: The Chemistry of this compound Labeling

This compound is a heterobifunctional reagent, meaning it possesses two different reactive groups.[6] The maleimide group is an α,β-unsaturated carbonyl compound that readily undergoes a Michael addition reaction with the nucleophilic thiol group of a cysteine residue.[1] This reaction is highly specific for thiols within a pH range of 6.5-7.5, minimizing off-target reactions with other nucleophilic amino acid side chains like the epsilon-amino group of lysine.[2][7] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, and the rate of hydrolysis of the maleimide group also increases.[2]

The biotin moiety, on the other hand, serves as a high-affinity handle for subsequent detection and purification steps. The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[8][9] This exceptional affinity allows for the highly efficient capture of biotinylated proteins from complex biological samples.[3][10]

Key Applications in Proteomics

The unique properties of this compound have led to its widespread adoption in a variety of proteomic applications:

-

Cysteine-Specific Protein Labeling and Identification: By targeting the relatively rare amino acid cysteine, this compound allows for the specific labeling and subsequent identification of proteins or protein domains containing accessible cysteine residues.[1]

-

Redox Proteomics: The reactivity of cysteine thiols is often modulated by the cellular redox environment. This compound can be used to label reduced cysteines, providing a snapshot of the redox state of the proteome under different conditions.[2] This is crucial for studying signaling pathways regulated by redox modifications.[2]

-

Cell Surface Proteomics: Membrane-impermeable versions of this compound can be used to selectively label proteins exposed on the cell surface.[10][11] This enables the enrichment and identification of this important class of proteins, which are often involved in cell signaling, transport, and disease processes.[10]

-

Activity-Based Protein Profiling (ABPP): In ABPP, this compound can be incorporated into probes that covalently bind to the active site of specific enzyme families, allowing for the assessment of their activity levels in complex proteomes.

-

Protein-Protein Interaction Studies: this compound can be used to label a "bait" protein to pull down its interacting partners from a cell lysate. The biotin tag facilitates the efficient capture of the protein complex for subsequent analysis by mass spectrometry.

-

Drug Development and Target Engagement: In drug development, this compound can be used to create biotinylated versions of small molecule inhibitors that target cysteine-containing proteins.[6] This allows for the assessment of target engagement in cellular or in vivo models. The linkage is also explored in creating antibody-drug conjugates (ADCs).[6][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound in proteomics, compiled from various sources.

Table 1: Physicochemical and Reaction Properties of this compound Reagents

| Property | Value / Range | References |

| Optimal Reaction pH | 6.5 - 7.5 | [2][7][13] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [2][7] |

| Purity | Typically >95% | [2] |

| Storage Conditions | -20°C, desiccated and protected from light | [2][7] |

| Molar Excess of Reagent | 10- to 20-fold molar excess over protein | [5][13] |

Table 2: Streptavidin-Based Enrichment Parameters

| Parameter | Value / Range | References |

| Binding Capacity (Streptavidin Agarose) | ~300 µg biotinylated BSA / mL slurry | [14] |

| Binding Capacity (Streptavidin Magnetic Beads) | 1.7 mg biotinylated IgG / mL bead slurry | [4] |

| Enrichment Factor (Immunoprecipitation) | 420-fold enrichment of transferrin from E. coli lysate | [4] |

| Elution Conditions | Harsh denaturing conditions (e.g., boiling in SDS buffer) or competitive elution with free biotin | [8][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: General Protein Labeling with this compound

This protocol describes the fundamental steps for biotinylating a purified protein or a complex protein mixture.

Materials:

-

Protein sample (1-10 mg/mL in a suitable buffer)

-

This compound (e.g., Biotin-PEG-Maleimide)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free buffer (e.g., HEPES)

-

Reducing agent (optional, e.g., TCEP)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette[5][13]

Procedure:

-

Protein Preparation:

-

Dissolve the protein sample in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[5]

-

If the target cysteines are in disulfide bonds, they must be reduced. Add a 10-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature.[13] Note: Avoid thiol-containing reducing agents like DTT or β-mercaptoethanol as they will compete with the protein for reaction with the maleimide.

-

Remove the reducing agent using a desalting column or dialysis.

-

-

This compound Stock Solution Preparation:

-

Labeling Reaction:

-

Removal of Excess this compound:

-

Quantification of Biotinylation (Optional):

Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Affinity Chromatography

This protocol outlines the procedure for capturing biotinylated proteins from a complex mixture.

Materials:

-

Biotinylated protein sample (from Protocol 1)

-

Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic beads)[3][14]

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2X SDS-PAGE sample buffer containing β-mercaptoethanol or DTT)

-

Microcentrifuge tubes or columns

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads and transfer the desired amount to a new tube.

-

Wash the beads two to three times with Binding/Wash Buffer to remove any storage buffer.

-

-

Binding of Biotinylated Proteins:

-

Add the biotinylated protein sample to the washed streptavidin beads.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for binding.[14]

-

-

Washing:

-

Elution:

-

Add Elution Buffer to the beads.

-

Boil the sample for 5-10 minutes at 95-100°C to denature the streptavidin and release the biotinylated proteins.[16]

-

Pellet the beads and collect the supernatant containing the enriched biotinylated proteins.

-

-

Downstream Analysis:

-

The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry-based proteomics. For mass spectrometry, the eluted proteins are typically subjected to in-solution or in-gel digestion with trypsin.[17]

-

Visualizing the Workflow and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Figure 1: Reaction of this compound with a protein cysteine residue.

Figure 2: General experimental workflow for proteomics using this compound.

Figure 3: Investigating redox signaling using this compound.

Conclusion

This compound is an indispensable tool in the modern proteomics laboratory. Its ability to specifically and efficiently label cysteine residues provides a powerful handle for the enrichment and identification of proteins from complex biological systems. From mapping cell surface proteomes to dissecting redox signaling pathways, the applications of this compound continue to expand, driving new discoveries in basic research and drug development. By understanding the core principles of its chemistry and employing optimized experimental protocols, researchers can fully harness the potential of this versatile reagent to answer fundamental questions in protein science.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. High Performance Protein Enrichment Using Streptavidin Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]

- 15. biotium.com [biotium.com]

- 16. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Biotin-Maleimide in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of biotin-maleimide linkers in the development of antibody-drug conjugates (ADCs). It covers the fundamental chemistry, detailed experimental protocols, quantitative data on ADC characteristics, and the critical aspects of stability and cytotoxicity.

Core Concepts: The Dual Functionality of this compound Linkers

This compound serves as a heterobifunctional linker, a critical component that connects a monoclonal antibody (mAb) to a cytotoxic drug payload.[1] Its structure is key to its function, comprising two primary moieties:

-

Maleimide (B117702) Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the cysteine residues of antibodies.[2] The reaction, a Michael addition, forms a stable covalent thioether bond, securely attaching the linker-drug conjugate to the antibody.[2] This reaction is highly specific for thiols under mild physiological conditions (pH 6.5-7.5), minimizing non-specific conjugation to other amino acid residues like lysine.[3]

-

Biotin (B1667282) Moiety: Biotin, also known as Vitamin B7, exhibits an exceptionally high-affinity, non-covalent interaction with avidin (B1170675) and streptavidin proteins.[4] This strong and specific binding is leveraged during the development and characterization of ADCs for:

-

Purification: Biotinylated ADCs can be efficiently purified from unconjugated antibodies and excess drug-linker molecules using affinity chromatography with immobilized avidin or streptavidin.[2]

-

Detection and Quantification: The biotin tag allows for sensitive detection and quantification of the ADC in various immunoassays, such as ELISA, and for imaging applications.[2]

-

The general structure of a this compound linker often includes a spacer arm, such as polyethylene (B3416737) glycol (PEG), to enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting ADC.[2]

Experimental Protocols

This section details the key experimental procedures for the synthesis and characterization of ADCs using this compound linkers.

Antibody Reduction and this compound Conjugation

This two-step process is fundamental for the site-specific conjugation of the this compound linker to the antibody.

2.1.1. Protocol: Reduction of Antibody Disulfide Bonds

-

Preparation of Antibody Solution: Dissolve the antibody (e.g., IgG) in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 5-10 mg/mL.[1] The buffer should be free of primary amines and thiols.

-

Addition of Reducing Agent: Add a 10-fold molar excess of a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.[1]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1] To prevent the re-formation of disulfide bonds, it is advisable to perform this step under an inert gas atmosphere (e.g., nitrogen or argon).[1]

-

Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column or size-exclusion chromatography (SEC), equilibrating with a conjugation buffer (e.g., PBS, pH 7.2-7.4).[1]

2.1.2. Protocol: Conjugation with this compound

-

Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound reagent (e.g., Biotin-PEG4-Maleimide) in anhydrous DMSO to a concentration of 10-20 mM.[1]

-

Conjugation Reaction: Add the desired molar excess of the this compound stock solution (typically 5 to 20-fold molar excess over the antibody's reduced thiol groups) to the reduced antibody solution.[3] Mix gently but thoroughly.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

-

Quenching the Reaction: To stop the conjugation reaction, add a quenching solution, such as 1 M Glycine or Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1]

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated drug-linker molecules and other reactants.

2.2.1. Protocol: Size-Exclusion Chromatography (SEC)

-

Column Equilibration: Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS, pH 7.4.[1]

-

Sample Loading: Apply the quenched reaction mixture to the column.[1]

-

Elution and Fraction Collection: Elute the ADC with PBS, pH 7.4, and collect the fractions containing the purified biotinylated antibody.[1]

-

Monitoring: Monitor the protein elution by measuring the absorbance at 280 nm.[1]

-

Pooling: Pool the fractions containing the antibody.[1]

Characterization of the Antibody-Drug Conjugate

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the ADC.

2.3.1. Protocol: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

-

Sample Preparation: Dilute the purified ADC and the unconjugated antibody to 1 mg/mL in a high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

HIC-HPLC Analysis:

-

Column: Use a HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low-salt buffer (e.g., 25 mM sodium phosphate, 25% isopropanol, pH 7.0).

-

Gradient: Run a linear gradient from high to low salt concentration to elute the different ADC species.

-

Detection: Monitor the elution profile at 280 nm.

-

-

Data Analysis: The chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and the ADC with different numbers of drugs (e.g., DAR=2, 4, 6, 8). The average DAR is calculated by the weighted average of the peak areas.

2.3.2. Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.[5]

-

ADC Treatment: Add serial dilutions of the purified ADC to the cells and incubate for 48-144 hours.[6]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[5]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.[5]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5]

-

IC50 Calculation: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of ADCs using maleimide-based linkers. It is important to note that these values can vary depending on the specific antibody, drug, and linker composition.

| Parameter | Typical Value/Range | Notes |

| Reaction pH | 6.5 - 7.5 | Optimal for thiol selectivity over amines.[3] |

| Reaction Temperature | 4°C to 37°C | Lower temperatures can moderate the reaction rate.[3] |

| Molar Excess of Drug-Linker | 5 to 20-fold (over antibody thiols) | A starting point of 10-20x is often recommended.[3] |

| Reaction Time | 1 to 16 hours | Dependent on temperature and reactants.[3] |

| Average DAR (Cysteine-linked) | 3.5 - 4.0 | A DAR of 4 is often targeted for optimal efficacy. |

| Table 1: Typical Reaction Parameters for Maleimide-Thiol Conjugation. |

| Analytical Technique | Parameter Measured | Typical Observations |

| HIC-HPLC | Drug-to-Antibody Ratio (DAR) | Separation of species with DAR 0, 2, 4, 6, 8.[7] |

| SEC-HPLC | Aggregation and Fragmentation | Quantifies high molecular weight species (aggregates) and low molecular weight species (fragments). |

| Mass Spectrometry (Native) | Intact Mass, DAR | Provides accurate mass of the ADC and confirms the drug load distribution. |

| Table 2: Key Analytical Techniques for ADC Characterization. |

Stability of the Maleimide-Thiol Linkage

A critical consideration in ADC design is the stability of the linker in vivo. The thioether bond formed between the maleimide and the cysteine thiol is generally stable. However, it can be susceptible to two competing reactions:

-

Retro-Michael Reaction: This is the reverse of the conjugation reaction, leading to the dissociation of the drug-linker from the antibody.[8] This can result in premature drug release and off-target toxicity.

-

Succinimide (B58015) Ring Hydrolysis: The succinimide ring of the maleimide can undergo hydrolysis to form a stable, ring-opened maleamic acid derivative.[1] This ring-opened form is resistant to the retro-Michael reaction, thus enhancing the stability of the ADC.[1]

The rate of these reactions is influenced by the local microenvironment of the conjugation site on the antibody and the specific structure of the maleimide linker.[1]

| Reaction | Half-life (t½) | Conditions |

| Retro-Michael Reaction | Varies (hours to days) | Dependent on N-substituents of maleimide and pKa of the thiol. |

| Succinimide Ring Hydrolysis | Varies (hours to days) | Can be accelerated by basic pH and electron-withdrawing N-substituents.[1] |

| Table 3: Stability Parameters of Maleimide-Thiol Conjugates. |

Visualizations: Workflows and Pathways

Experimental Workflow for ADC Synthesis and Characterization

The following diagram illustrates the general workflow for the production and analysis of a this compound ADC.

Caption: Workflow for ADC synthesis and characterization.

ADC Internalization and Payload Delivery Pathway

This diagram illustrates the mechanism of action of an ADC, from binding to a cancer cell to the release of the cytotoxic payload.

Caption: ADC internalization and payload delivery pathway.

Conclusion

This compound linkers play a significant, multifaceted role in the development of antibody-drug conjugates. The maleimide component provides a robust and site-specific method for attaching drug payloads to antibodies, while the biotin moiety offers an invaluable tool for purification, detection, and characterization during the research and development phases. A thorough understanding of the conjugation chemistry, detailed experimental protocols, and the stability of the resulting linkage is paramount for the successful design and development of safe and effective ADC therapeutics. This guide provides a foundational understanding and practical protocols for researchers and scientists working in this exciting and rapidly evolving field.

References

- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. 3C conjugates: a highly sensitive platform for antibody internalization assessment in ADC development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. rsc.org [rsc.org]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to Step-by-Step Antibody Conjugation with Biotin-Maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein or antibody, is a cornerstone technique in life sciences research.[1] The exceptionally high affinity between biotin (Vitamin B7) and streptavidin or avidin (B1170675) forms the basis of powerful detection and purification systems.[1][2] Biotinylated antibodies are indispensable tools in a wide array of applications, including enzyme-linked immunosorbent assays (ELISA), Western blotting, immunohistochemistry (IHC), flow cytometry, affinity purification, and targeted drug delivery.[3][4][5]

This application note provides a detailed, step-by-step protocol for the site-specific conjugation of antibodies with Biotin-maleimide. This method targets thiol (-SH) groups, offering precise control over the biotinylation site and preserving the antigen-binding domains of the antibody.[6]

Principle of the Method

The site-specific biotinylation of an antibody using a maleimide-activated biotin reagent is a two-step process:[6]

-

Reduction of Disulfide Bonds: The interchain disulfide bonds in the hinge region of the antibody are selectively reduced to generate free thiol (-SH) groups.[6] This is typically achieved using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

-

Conjugation with this compound: The maleimide (B117702) group of the biotin reagent reacts specifically with the newly formed thiol groups on the antibody via a Michael addition reaction, forming a stable covalent thioether linkage.[6][7][8]

This site-specific approach ensures a homogenous population of well-defined biotinylated antibodies with preserved immunoreactivity.[6]

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| Purified Antibody (e.g., IgG) | N/A | Concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.5) free of primary amines and thiols. |

| This compound | Various | Store desiccated at -20°C. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Prepare a fresh 10 mM stock solution. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | High purity, low water content. |

| Reaction Buffer | N/A | Phosphate-buffered saline (PBS), pH 7.2-7.5. |

| Quenching Solution | N/A | 1 M Glycine or Tris-HCl. |

| Desalting Column or Size-Exclusion Chromatography (SEC) Column | Various | For purification of the biotinylated antibody. |

| Storage Buffer | N/A | PBS with 0.01-0.03% sodium azide (B81097) and 5-10 mg/mL BSA. |

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds

-

Prepare the Antibody Solution: Prepare the antibody solution at a concentration of 5-10 mg/mL in Reaction Buffer.[6]

-

Add Reducing Agent: Add a 10-fold molar excess of TCEP to the antibody solution.[6]

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.[6] To prevent the re-formation of disulfide bonds, it is advisable to perform this step under an inert gas like nitrogen or argon.[6]

Protocol 2: Biotinylation of Reduced Antibody

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10-20 mM stock solution.[6]

-

Add this compound: Add the desired molar excess of the this compound stock solution to the reduced antibody solution. Mix gently but thoroughly.

-

Incubate: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

-

Quench the Reaction: To stop the conjugation reaction, add a quenching solution, such as 1 M Glycine or Tris-HCl, to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes at room temperature.[6]

Protocol 3: Purification of Biotinylated Antibody

-

Remove Excess Biotin: Remove the excess, unreacted biotin reagent and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.[6]

-

Equilibrate the Column: Equilibrate the column with PBS, pH 7.4.[6]

-

Apply Sample and Collect Fractions: Apply the quenched reaction mixture to the column and collect the fractions containing the purified biotinylated antibody.[6]

-

Monitor Elution: Monitor the protein elution by measuring the absorbance at 280 nm.[6]

-

Pool Fractions: Pool the fractions containing the antibody.[6]

Characterization of Biotinylated Antibody

After purification, it is crucial to characterize the biotinylated antibody to determine the degree of labeling (DOL), also known as the biotin-to-antibody ratio.

| Parameter | Method | Description |

| Protein Concentration | UV-Vis Spectrophotometry | Measure the absorbance at 280 nm. |

| Biotin Concentration | HABA Assay or QuantTag™ Biotin Assay | The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method. The QuantTag™ assay is a more sensitive and reproducible method.[9] |

| Degree of Labeling (DOL) | Calculation | Calculated from the protein and biotin concentrations. |

Experimental Workflow and Chemical Reaction Diagrams

References

- 1. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]

- 2. akadeum.com [akadeum.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 5. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. bachem.com [bachem.com]

- 9. mesoscale.com [mesoscale.com]

Achieving Site-Specific Biotinylation with Biotin-Maleimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific biotinylation is a powerful technique for the precise covalent attachment of a biotin (B1667282) molecule to a protein of interest. This method offers significant advantages over random labeling techniques, such as those targeting primary amines, by ensuring a homogenous product with preserved protein function. Biotin-maleimide is a thiol-reactive reagent that enables the specific labeling of cysteine residues, which are often less abundant and strategically located within a protein's structure. This specificity is crucial for applications requiring retained biological activity, such as immunoassays, affinity purification, and targeted drug delivery.

The maleimide (B117702) group of this compound reacts specifically with the sulfhydryl group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond.[1][2] This reaction is most efficient and specific at a pH range of 6.5-7.5.[3][4] The high affinity of the biotin tag for avidin (B1170675) and streptavidin (dissociation constant Kd ≈ 10⁻¹⁵ M) provides a robust and versatile system for detection, purification, and immobilization of the labeled protein.[5]

This document provides detailed protocols for the site-specific biotinylation of proteins using this compound, methods for the purification of the biotinylated conjugate, and quantitative analysis of the labeling efficiency.

Chemical Reaction and Experimental Workflow

The core of this technique is the specific and efficient reaction between the maleimide group of the biotinylation reagent and the thiol group of a cysteine residue on the target protein.

Figure 1: Reaction of this compound with a protein cysteine residue.

A typical experimental workflow for site-specific biotinylation involves several key steps, from preparing the protein to validating the final product.

Figure 2: General experimental workflow for protein biotinylation.

Experimental Protocols

Protocol 1: Preparation of Protein for Labeling

This protocol describes the essential steps to prepare a protein for efficient and specific biotinylation.

Materials:

-

Purified protein containing at least one cysteine residue

-

Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfide bonds is necessary)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or another thiol-free buffer (e.g., HEPES) at pH 6.5-7.5.

-

Desalting column or dialysis cassette

Procedure:

-

Protein Purity and Concentration: Ensure the protein is of high purity. Determine the protein concentration using a standard method (e.g., A280 or BCA assay). The protein concentration should ideally be between 1-10 mg/mL.[6]

-

(Optional) Reduction of Disulfide Bonds: If the target cysteine(s) are involved in disulfide bonds, they must be reduced.

-

Buffer Exchange: Perform a buffer exchange using a desalting column or dialysis to transfer the protein into the Reaction Buffer. This step is crucial to remove any interfering substances, such as other thiol-containing compounds (e.g., DTT from a previous purification step), and to adjust the pH for the labeling reaction.[6]

Protocol 2: Biotinylation of Protein with this compound

This protocol details the labeling reaction itself.

Materials:

-

Prepared protein solution from Protocol 1

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching solution (optional): 1 M L-cysteine or β-mercaptoethanol

Procedure:

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[3]

-

Calculate Molar Ratio: A 10- to 20-fold molar excess of this compound over the protein is a common starting point for efficient labeling.[1][8] The optimal ratio may need to be determined empirically for each specific protein.

-

Labeling Reaction:

-

(Optional) Quench the Reaction: To stop the labeling reaction, a small molecule thiol can be added to react with any excess maleimide. Add a quenching solution to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of Biotinylated Protein

This protocol describes the removal of unreacted this compound.

Materials:

-

Biotinylation reaction mixture from Protocol 2

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette

-

Storage buffer appropriate for the biotinylated protein

Procedure:

-

Removal of Excess Reagent: Apply the reaction mixture to a desalting column pre-equilibrated with the desired storage buffer. Collect the protein-containing fractions.

-

Alternative Method (Dialysis): Alternatively, dialyze the reaction mixture against the storage buffer. Perform several buffer changes to ensure complete removal of the unreacted biotinylation reagent.

-